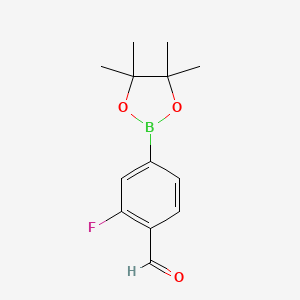

2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Descripción general

Descripción

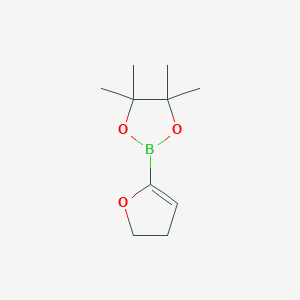

“2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde” is a chemical compound with the molecular formula C13H16BFO3 . It is an important boric acid derivative .

Synthesis Analysis

The compound is obtained by a two-step substitution reaction . The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS .Molecular Structure Analysis

The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values . The result of the conformational analysis shows that the molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction .Physical And Chemical Properties Analysis

The molecular weight of the compound is 237.08 g/mol . It has 1 hydrogen bond donor count and 4 hydrogen bond acceptor count .Aplicaciones Científicas De Investigación

Synthesis of 2-Fluoro-4-bromobiphenyl

2-Fluoro-4-bromobiphenyl is a key intermediate in the manufacture of non-steroidal anti-inflammatory and analgesic materials. A practical synthesis method for this compound has been developed from methyl nitrite and 2-fluoro-4-bromoaniline, highlighting the importance of 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde in pharmaceutical manufacturing processes (Qiu et al., 2009).

Polymerization of Higher Aldehydes

The polymerization of substituted aldehydes, including haloaldehydes like this compound, has been extensively studied. This research discusses the preparation, purification, and characterization of these monomers, their polymerization mechanisms, thermodynamics, and stereochemistry, as well as the properties and potential practical applications of the resulting polymers (Kubisa et al., 1980).

Chemistry of Fluorinated Pyrimidines in Personalized Medicine

Developments in fluorine chemistry have contributed to the precise use of fluorinated pyrimidines in cancer treatment. The review discusses the synthesis of 5-Fluorouracil, incorporating radioactive and stable isotopes to study its metabolism and biodistribution, and the implications of fluorinated pyrimidines in nucleic acid structure and dynamics. It also highlights the potential use of polymeric fluorinated pyrimidines for more precise cancer treatment in personalized medicine (Gmeiner, 2020).

Fluorinated Liquid Crystals - Properties and Applications

Fluorinated liquid crystals, potentially including derivatives of this compound, exhibit unique properties due to the fluoro substituent's influence. The review discusses the research on these liquid crystals and their applications in commercial industries, highlighting how the fluoro substituent's size and polarity affect melting point, mesophase morphology, and other physical properties (Hird, 2007).

Direcciones Futuras

Boronic acid pinacol ester compounds, such as “2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde”, are significant reaction intermediates which have many applications in carbon-carbon coupling and carbon heterocoupling reactions . They have good biological activity and pharmacological effects and have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment . Fluorine-containing compounds are also widely used in medicine . Therefore, the future directions of this compound could be in these areas.

Mecanismo De Acción

Target of Action

Boronic acid pinacol ester compounds, to which this compound belongs, are significant reaction intermediates in organic synthesis reactions . They have many applications in carbon-carbon coupling and carbon heterocoupling reactions .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . This is a key step in many metal-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling . In this process, the organoboron compound (like our compound of interest) transfers an organic group to a transition metal, facilitating the formation of new carbon-carbon bonds .

Biochemical Pathways

Boronic acid pinacol ester compounds are known to be involved in various carbon-carbon coupling reactions, which are fundamental to many biochemical pathways .

Pharmacokinetics

It’s important to note that the stability of boronic acid pinacol esters like this compound can be influenced by factors such as ph .

Result of Action

The molecular and cellular effects of this compound’s action largely depend on its role in the specific reaction or process it is involved in. As a reaction intermediate in carbon-carbon coupling reactions, it can facilitate the formation of complex organic molecules .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the rate of hydrolysis of phenylboronic pinacol esters, a related class of compounds, is known to be considerably accelerated at physiological pH . Therefore, the pH of the environment can impact the stability and reactivity of this compound .

Análisis Bioquímico

Biochemical Properties

2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde plays a crucial role in biochemical reactions, particularly in the context of organic synthesis and medicinal chemistry. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain enzymes involved in carbon-carbon coupling reactions, such as the Suzuki-Miyaura cross-coupling reaction. The presence of the fluorine atom enhances its reactivity, making it a valuable intermediate in the synthesis of complex organic molecules .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. Additionally, it may impact gene expression by interacting with transcription factors or epigenetic modifiers .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can form covalent bonds with nucleophilic residues in enzymes, leading to enzyme inhibition or activation. Furthermore, this compound can influence gene expression by binding to DNA or RNA, thereby affecting transcription and translation processes. The fluorine atom in its structure enhances its binding affinity to certain biomolecules, contributing to its potency .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it may undergo degradation when exposed to extreme pH or temperature. Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro models. Its stability and activity may decrease over extended periods, necessitating careful handling and storage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At high doses, it can induce toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s toxicity significantly increases .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. The compound’s interaction with cofactors, such as NADH or FADH2, can also influence its metabolic fate .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its distribution can be influenced by its lipophilicity and molecular size, affecting its localization and accumulation in specific tissues .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA or transcription factors, or to the mitochondria, where it can influence metabolic processes .

Propiedades

IUPAC Name |

2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BFO3/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-16)11(15)7-10/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIFHCQXSBTZOCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30682217 | |

| Record name | 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

503176-50-9 | |

| Record name | 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[4-(Trifluoromethyl)phenyl]methoxy]-piperidine](/img/structure/B1393558.png)

![1-[4-(2-Isopropyl-5-methylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1393563.png)

![3-{[5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}propanoic acid](/img/structure/B1393575.png)